molecular formula C7H5ClF2O3S B1392984 2,3-Difluoro-6-methoxybenzenesulfonyl chloride CAS No. 1208074-96-7

2,3-Difluoro-6-methoxybenzenesulfonyl chloride

Cat. No.: B1392984
CAS No.: 1208074-96-7
M. Wt: 242.63 g/mol
InChI Key: FMNCPVYTIOLWAQ-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5ClF2O3S and a molecular weight of 242.63 g/mol . It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by the presence of two fluorine atoms, a methoxy group, and a sulfonyl chloride group attached to a benzene ring.

Scientific Research Applications

2,3-Difluoro-6-methoxybenzenesulfonyl chloride has a wide range of scientific research applications:

Safety and Hazards

The safety data sheet indicates that 2,3-Difluoro-6-methoxybenzenesulfonyl chloride may cause severe skin burns and eye damage . It may also cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Preparation Methods

The synthesis of 2,3-Difluoro-6-methoxybenzenesulfonyl chloride typically involves the reaction of difluorophenyllithium with sulfuryl chloride . This method is commonly used in laboratory settings to produce the compound with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

2,3-Difluoro-6-methoxybenzenesulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides and other derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions, although these reactions are less common compared to substitution.

    Common Reagents and Conditions: Typical reagents used in these reactions include nucleophiles like amines and alcohols, and the reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include various sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-methoxybenzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is primarily due to the electron-withdrawing effects of the fluorine atoms and the sulfonyl chloride group, which make the compound highly electrophilic. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and conditions used .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-difluoro-6-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O3S/c1-13-5-3-2-4(9)6(10)7(5)14(8,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNCPVYTIOLWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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